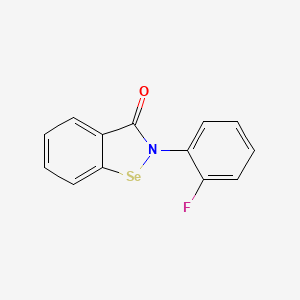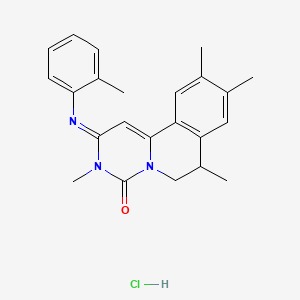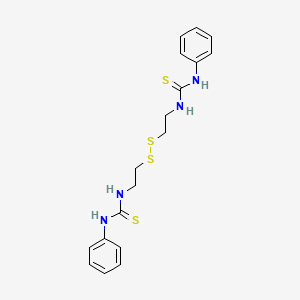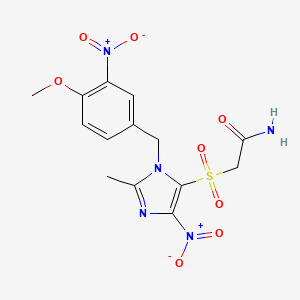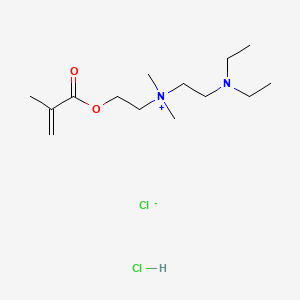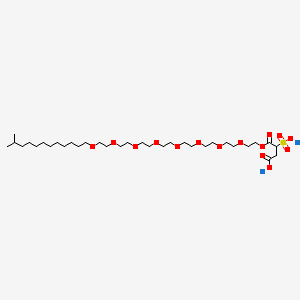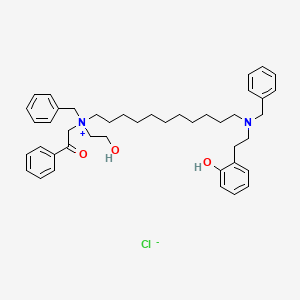
Benzyl(11-(benzyl(2-hydroxyphenethyl)amino)undecyl)(2-hydroxyethyl)phenacylammonium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl(11-(benzyl(2-hydroxyphenethyl)amino)undecyl)(2-hydroxyethyl)phenacylammonium chloride is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features multiple functional groups, including benzyl, hydroxyphenethyl, and phenacylammonium chloride, which contribute to its diverse chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl(11-(benzyl(2-hydroxyphenethyl)amino)undecyl)(2-hydroxyethyl)phenacylammonium chloride typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as benzyl(2-hydroxyphenethyl)amine and 11-bromoundecyl benzyl ether. These intermediates are then subjected to nucleophilic substitution reactions under controlled conditions to form the desired product. The final step involves the quaternization of the amine group with phenacyl chloride to yield the ammonium chloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl(11-(benzyl(2-hydroxyphenethyl)amino)undecyl)(2-hydroxyethyl)phenacylammonium chloride undergoes several types of chemical reactions, including:
Oxidation: The hydroxyphenethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to convert carbonyl groups to alcohols.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the benzyl and phenacyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and acids are employed under specific conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyphenethyl group may yield benzyl(11-(benzyl(2-oxoethyl)amino)undecyl)(2-hydroxyethyl)phenacylammonium chloride.
Wissenschaftliche Forschungsanwendungen
Benzyl(11-(benzyl(2-hydroxyphenethyl)amino)undecyl)(2-hydroxyethyl)phenacylammonium chloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Studied for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the development of advanced materials and coatings.
Wirkmechanismus
The mechanism of action of Benzyl(11-(benzyl(2-hydroxyphenethyl)amino)undecyl)(2-hydroxyethyl)phenacylammonium chloride involves interactions with specific molecular targets and pathways. The compound’s multiple functional groups allow it to bind to various enzymes and receptors, modulating their activity. For example, the hydroxyphenethyl group may interact with hydroxylase enzymes, while the phenacylammonium chloride moiety can influence ion channels and transporters.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzyl(11-(benzyl(2-hydroxyphenethyl)amino)undecyl)(2-hydroxyethyl)phenacylammonium bromide
- Benzyl(11-(benzyl(2-hydroxyphenethyl)amino)undecyl)(2-hydroxyethyl)phenacylammonium iodide
Uniqueness
Benzyl(11-(benzyl(2-hydroxyphenethyl)amino)undecyl)(2-hydroxyethyl)phenacylammonium chloride is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
84254-85-3 |
|---|---|
Molekularformel |
C43H57ClN2O3 |
Molekulargewicht |
685.4 g/mol |
IUPAC-Name |
benzyl-[11-[benzyl-[2-(2-hydroxyphenyl)ethyl]amino]undecyl]-(2-hydroxyethyl)-phenacylazanium;chloride |
InChI |
InChI=1S/C43H56N2O3.ClH/c46-34-33-45(36-39-23-13-9-14-24-39,37-43(48)40-25-15-10-16-26-40)32-20-7-5-3-1-2-4-6-19-30-44(35-38-21-11-8-12-22-38)31-29-41-27-17-18-28-42(41)47;/h8-18,21-28,46H,1-7,19-20,29-37H2;1H |
InChI-Schlüssel |
KTCMDOCMQBZFOH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CN(CCCCCCCCCCC[N+](CCO)(CC2=CC=CC=C2)CC(=O)C3=CC=CC=C3)CCC4=CC=CC=C4O.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







